N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide
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Overview
Description
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide is a compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
The exact mode of action of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide is currently unknown. Compounds with similar structures, such as 3,4-dihydroquinoxalin-2-ones, have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities . The compound likely interacts with its targets, leading to changes that result in these therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels, potentially including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide are currently under investigation. It is known that quinoxaline derivatives can have a broad range of effects on cells. For example, some quinoxaline derivatives have been found to have antiviral activity, inhibiting the replication of viruses within cells .
Molecular Mechanism
It is known that quinoxaline derivatives can interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that quinoxaline derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that quinoxaline derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that quinoxaline derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that quinoxaline derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that quinoxaline derivatives can be directed to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The reaction is usually carried out in the presence of a catalyst under reflux conditions. The resulting quinoxaline derivative is then chlorinated and acetylated to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-chlorosuccinimide and bromine.
Major Products
The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and dihydroquinoxalines, each with distinct chemical and biological properties .
Scientific Research Applications
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with antitumor properties.
Carbadox: Used in veterinary medicine as a growth promoter and antibacterial agent.
Uniqueness
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)acetamide stands out due to its unique combination of a quinoxaline core with a chloro and acetamide functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-9(21)18-12-7-6-10(17)8-11(12)15-16(22)20-14-5-3-2-4-13(14)19-15/h2-8H,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELFYOCLKRUPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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